1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid typically involves the reaction of 3-ethenylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial production methods for this compound are similar but often involve the use of flow microreactor systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines to protect them from unwanted reactions during synthesis. The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
Similar compounds include:
1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid: This compound also features a Boc protecting group but differs in its piperidine ring structure.
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid: Another Boc-protected compound with an azetidine ring.
The uniqueness of 1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid lies in its ethenyl group, which provides additional reactivity and versatility in synthetic applications.
Properties
CAS No. |
2913242-12-1 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-5-12(9(14)15)6-7-13(8-12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15) |
InChI Key |
ZZLQQZGDDDNBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=C)C(=O)O |
Origin of Product |
United States |
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